2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol
Description
Significance of Pyridine-Based Chemical Structures in Organic Synthesis and Medicinal Chemistry Research
The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound that is a cornerstone in organic chemistry and drug discovery. openaccessjournals.com Its unique electronic properties and chemical reactivity make it an essential scaffold. Pyridine and its derivatives are ubiquitous, found in natural products like vitamins (niacin, pyridoxine) and alkaloids, as well as in a vast number of synthetic pharmaceuticals and agrochemicals. nih.govlifechemicals.com
The nitrogen atom in the pyridine ring alters the electron distribution compared to benzene, making it more basic and susceptible to different types of chemical reactions. This nitrogen atom can also form hydrogen bonds, which influences the solubility and binding characteristics of pyridine-containing molecules, making it a valuable feature in drug design. nih.gov The structural versatility of the pyridine nucleus allows for the creation of large libraries of compounds with diverse functional groups. nih.gov Consequently, the pyridine motif is present in numerous FDA-approved drugs, where it contributes to their therapeutic efficacy. lifechemicals.com Its roles range from being a solvent and reagent to a key component in catalysts and functional materials. nih.govyoutube.com
Role of Amino Alcohol Moieties as Privileged Structures and Chiral Scaffolds
The amino alcohol moiety, particularly the 1,2-amino alcohol structure, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets. This functional group is a key pharmacophore in a wide array of biologically active compounds and approved drugs, including agents for cardiovascular, anti-asthma, and antimalarial applications. researchgate.netmdpi.com
Amino alcohols are crucial intermediates in the synthesis of various bioactive molecules and unnatural amino acids. researchgate.net The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological receptors, often through hydrogen bonding. Furthermore, when the carbon atom bearing the amino and hydroxyl groups is a stereocenter, amino alcohols serve as valuable chiral scaffolds. The synthesis of enantiomerically pure amino alcohols is a significant area of research, as the specific stereochemistry is often critical for pharmacological activity. nih.gov Their utility extends to being chiral ligands and auxiliaries in asymmetric synthesis, a process vital for producing single-enantiomer drugs. mdpi.com
Overview of Halogenated Pyridine Scaffolds as Versatile Building Blocks in Synthetic Chemistry
Halogenated pyridines, or halopyridines, are highly important building blocks in organic synthesis. researchgate.net The introduction of a halogen atom, such as bromine, onto the pyridine ring serves several key purposes. Firstly, it provides a reactive "handle" for further chemical transformations. Halogens on the pyridine ring can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the construction of more complex molecular architectures. acs.org
Research Context and Historical Perspective of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol in Academic Literature
The research context of this molecule is therefore inferred from the significance of its constituent parts. It is designed as a versatile intermediate, offering multiple points for chemical modification:
The primary amine can be acylated, alkylated, or used to form other nitrogen-containing functional groups.
The primary alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions.
The bromo-substituent on the pyridine ring is a prime site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Researchers would likely acquire this compound to incorporate the 6-bromopyridin-3-yl ethan-1-ol amine scaffold into a larger target molecule during a multi-step synthesis, particularly in the exploration of new potential pharmaceutical agents. Its structure is analogous to other arylamino alcohols that have been investigated for a range of biological activities. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(6-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
InChI Key |
VDJFRGHSYONBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol
Retrosynthetic Analysis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. amazonaws.com For the target molecule, this compound, several disconnection approaches can be envisioned.
A primary disconnection strategy focuses on the functional groups of the amino alcohol side chain.
C-N Bond Disconnection: Cleavage of the carbon-nitrogen bond suggests a precursor such as a 2-hydroxy-2-(6-bromopyridin-3-yl)ethane derivative with a suitable leaving group at the C2 position, which could then be displaced by an ammonia (B1221849) equivalent.
C-O Bond Disconnection (as part of the amino alcohol): A more common and powerful strategy involves a two-group C-C disconnection that recognizes the 1,2-amino alcohol relationship. This can be traced back to an α-amino ketone precursor, 2-amino-1-(6-bromopyridin-3-yl)ethanone . The ketone functionality can then be reduced to the desired secondary alcohol. This approach is advantageous as it allows for the sequential and controlled introduction of the amine and alcohol groups.
Precursor Synthesis and Functional Group Interconversion Routes
The successful synthesis of the target compound relies on the efficient preparation of key intermediates, including functionalized bromopyridine derivatives and aminopyridines.
The synthesis of precursors such as 2-(6-Bromopyridin-3-yl)ethan-1-ol often starts with a commercially available substituted pyridine (B92270). For instance, the synthesis of 1-(6-bromopyridin-3-yl)ethanol, a closely related structure, is achieved through the reduction of 5-acetyl-2-bromopyridine. chemicalbook.com This transformation typically employs a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. chemicalbook.com
The synthesis of 2-(6-bromopyridin-3-yl)ethanamine (B1441600) can be approached from 2-bromo-5-(2-bromoethyl)pyridine (B8676073) via nucleophilic substitution with an ammonia source. Another route could involve the reduction of 2-(6-bromopyridin-3-yl)acetonitrile.
The table below summarizes a typical reaction for a bromopyridine alcohol precursor.
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 5-Acetyl-2-bromopyridine | Sodium borohydride | Ethanol/Water | 1-(6-Bromopyridin-3-yl)ethanol | 97% | chemicalbook.com |
The Hofmann degradation, also known as the Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating the amide with bromine in an aqueous solution of a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgscienceinfo.com
This methodology is particularly useful for the synthesis of aminopyridines. For example, 3-aminopyridine (B143674) can be synthesized from nicotinamide (B372718) (pyridine-3-carboxamide) through the Hofmann degradation process. wikipedia.orgresearchgate.net This reaction provides a direct route to introduce an amino group onto the pyridine ring, which is a valuable transformation in the synthesis of pharmaceutical intermediates. researchgate.net
The general mechanism involves the following steps:
Deprotonation of the amide by the base.
Reaction of the resulting anion with bromine to form an N-bromoamide.
A second deprotonation gives a bromoamide anion.
Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org
Hydrolysis of the isocyanate to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org
| Starting Amide | Product Amine | Key Reagents | Application | References |
| Nicotinamide | 3-Aminopyridine | Bromine, NaOH | Synthesis of pharmaceutical intermediates | wikipedia.orgresearchgate.net |
| Phthalimide | Anthranilic acid | Bromine, NaOH | Precursor for dyes and saccharin | wikipedia.org |
| Isonicotinamide | 4-Aminopyridine | Bromine, NaOH, Catalyst | Synthesis of 4-AP | google.com |
Strategies for Installing the Amino Alcohol Moiety
The final crucial steps in the synthesis involve the formation of the 1,2-amino alcohol functional group on the side chain attached to the bromopyridine core.
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. libretexts.org In the context of synthesizing this compound, a key intermediate is the α-amino ketone, 2-amino-1-(6-bromopyridin-3-yl)ethanone.
The reduction of this ketone can be achieved using various hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org It selectively reduces aldehydes and ketones without affecting other functional groups like esters or, in this case, the aromatic pyridine ring and the carbon-bromine bond. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.org Subsequent workup with a protic source, such as water or dilute acid, protonates the resulting alkoxide to yield the final alcohol. libretexts.org
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken as they are less selective and can potentially reduce other functional groups.
| Ketone Precursor | Reducing Agent | Typical Solvent | Product |
| 2-Amino-1-(6-bromopyridin-3-yl)ethanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
| 5-Acetyl-2-bromopyridine | Sodium Borohydride (NaBH₄) | Ethanol/Water | 1-(6-Bromopyridin-3-yl)ethanol |
Several strategies can be employed to introduce the amino group at the α-position to the carbonyl (or its alcohol equivalent).
One common method is reductive amination . This involves reacting an α-keto acid or α-keto ester with ammonia to form an imine intermediate, which is then reduced in situ to the amino acid or amino alcohol. pressbooks.pub For the target molecule, this could involve the reductive amination of a precursor like 1-(6-bromopyridin-3-yl)-1-oxoethan-2-al with ammonia and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Another robust method begins with an α-haloketone, such as 2-bromo-1-(6-bromopyridin-3-yl)ethanone. This intermediate can undergo a nucleophilic substitution (Sₙ2) reaction with an ammonia source (e.g., ammonia, or a protected amine equivalent like hexamethylenetetramine followed by hydrolysis) to install the amino group. This α-amino ketone can then be reduced as described in the previous section.
The table below outlines conceptual amination strategies.
| Precursor | Reaction Type | Reagents | Intermediate/Product |
| 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | Nucleophilic Substitution | Ammonia or equivalent | 2-Amino-1-(6-bromopyridin-3-yl)ethanone |
| 1-(6-Bromopyridin-3-yl)-1,2-ethanedione | Reductive Amination | Ammonia, NaBH₃CN | This compound |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure chiral amino alcohols is a significant objective in medicinal and organic chemistry, as the biological activity of such compounds is often dependent on their stereochemistry. nih.gov For a molecule like this compound, which contains a single stereocenter, controlling its absolute configuration is crucial. Methodologies to achieve this include chiral auxiliary-based approaches and asymmetric catalysis.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. wikipedia.org This strategy is well-established for the synthesis of chiral amino alcohols. researchgate.net
One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. researchgate.net In a hypothetical synthesis of this compound, one could start with a derivative of 6-bromonicotinic acid. This acid would be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a stereoselective transformation. For instance, an asymmetric aldol (B89426) reaction could be employed, followed by reduction and subsequent removal of the auxiliary to yield the enantiopure amino alcohol. nih.gov
Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org In this approach, pseudoephedrine can be condensed with a glyoxal (B1671930) derivative of the 6-bromopyridine scaffold. The resulting intermediate can undergo diastereoselective reactions, and subsequent cleavage of the auxiliary yields the desired chiral 1,2-amino alcohol. researchgate.net
The key advantage of using chiral auxiliaries is the high level of diastereoselectivity often achieved, leading to high enantiomeric purity in the final product. researchgate.net The auxiliary can also often be recovered and reused, adding to the efficiency of the process.
Table 1: Common Chiral Auxiliaries for Amino Alcohol Synthesis
| Chiral Auxiliary | Key Reaction Type | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | High (often >95% de) | researchgate.netnih.gov |
| Pseudoephedrine | Alkylations, Aldol Reactions | High (often >90% de) | wikipedia.orgresearchgate.net |
| Camphorsultam | Diels-Alder, Alkylations | High (often >95% de) | wikipedia.org |
Asymmetric Catalytic Methods for Chiral Amino Alcohol Formation
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries for generating enantiopure compounds. These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product. polyu.edu.hk
For the formation of chiral amino alcohols, several catalytic strategies are prominent. Copper-catalyzed asymmetric reactions have shown significant promise. For example, the hydrosilylation and subsequent hydroamination of enones catalyzed by a copper-hydride complex bearing a chiral ligand can produce amino alcohols with excellent chemo-, regio-, diastereo-, and enantioselectivity. nih.gov This strategy could potentially be adapted for a precursor to this compound.
Another powerful method is the catalytic asymmetric Henry reaction (nitro-aldol reaction). rsc.org This involves the reaction of a nitroalkane with an aldehyde in the presence of a chiral catalyst, typically a metal complex with a chiral ligand. For the target molecule, 6-bromopyridine-3-carbaldehyde could be reacted with nitromethane (B149229) using a copper(II) catalyst and a chiral β-amino alcohol ligand. This would yield a chiral β-nitro alcohol, which can then be reduced to the desired vicinal amino alcohol. This approach has been successful in producing bioactive benzofuryl β-amino alcohols with up to 98% enantiomeric excess (ee). rsc.org
Table 2: Examples of Asymmetric Catalytic Methods for Amino Alcohol Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Sequential Hydrosilylation/Hydroamination | CuH complex with chiral ligand | Enals, Enones | Provides access to all possible stereoisomers. | nih.gov |
| Asymmetric Henry Reaction | Copper(II) with chiral β-amino alcohol ligands | Aldehydes, Nitroalkanes | Effective for forming β-nitro alcohols, precursors to β-amino alcohols. | rsc.org |
Modern Cross-Coupling Strategies in the Synthesis of Pyridine Scaffolds
The 6-bromopyridine moiety within the target molecule is a versatile handle for further chemical modification through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
Palladium-Catalyzed C-N Bond Formations with Bromopyridines
Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a powerful tool for synthesizing arylamines from aryl halides. acs.org This reaction is highly applicable to bromopyridines, enabling the introduction of a wide range of nitrogen-based functional groups at the bromine-bearing position. nih.govbeilstein-journals.org
The reaction typically involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to promote efficient reductive elimination. acs.org Bidentate phosphine ligands like Xantphos and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have proven effective in the amination of bromopyridines. nih.govacs.org For instance, the coupling of N-protected 4-bromo-7-azaindole (a pyridine derivative) with various amines and amides proceeds rapidly using a combination of a palladium catalyst, Xantphos, and a base like Cs₂CO₃. beilstein-journals.org
A notable application is the amination of 2-bromopyridines with volatile amines, which can be challenging under standard conditions. By conducting the reaction in a sealed tube, a variety of secondary and tertiary aminopyridines can be synthesized in good yields. acs.orgacs.orgnih.gov
Table 3: Conditions for Palladium-Catalyzed C-N Coupling of Bromopyridines
| Bromopyridine Substrate | Amine/Amide | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane, 100 °C | 92% | beilstein-journals.org |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene, 80 °C (sealed tube) | Good | acs.org |
Other Transition Metal-Catalyzed Coupling Reactions Relevant to Bromopyridines
Beyond C-N bond formation, other cross-coupling reactions significantly expand the synthetic utility of bromopyridines, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. It is widely used for preparing biaryl and heteroaryl compounds. mdpi.com Bromopyridines are effective substrates in Suzuki-Miyaura reactions, coupling with various aryl and heteroaryl boronic acids using palladium catalysts like Pd(PPh₃)₄. mdpi.comnih.gov Optimization of bases and solvents is often necessary to achieve high yields. mdpi.comresearchgate.net
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.org It is an efficient method for synthesizing alkynylpyridines. semanticscholar.org The reaction of 2-amino-3-bromopyridines with various terminal alkynes proceeds in moderate to excellent yields under optimized conditions, which include a palladium catalyst, a phosphine ligand, a copper iodide additive, and a base like triethylamine. scirp.orgsemanticscholar.orgscirp.org
Buchwald-Hartwig Amination: As discussed in the previous section, this reaction is a cornerstone for C-N bond formation. Its scope extends to a wide variety of amines, including primary and secondary alkyl- and arylamines, as well as amides. acs.orgnih.gov The development of specialized ligands has enabled these couplings to proceed under milder conditions and with broader substrate scope, overcoming challenges like the chelation of the palladium catalyst by the pyridine substrate. acs.org
Table 4: Overview of Cross-Coupling Reactions on Bromopyridines
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C(sp²)–C(sp²) | Bromopyridine + Aryl/Vinylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | mdpi.combeilstein-journals.org |
| Sonogashira | C(sp²)–C(sp) | Bromopyridine + Terminal alkyne | Pd catalyst (e.g., Pd(CF₃COO)₂) + CuI | scirp.orgsemanticscholar.org |
Process Optimization and Scalability Considerations for this compound Synthesis
Transitioning a synthetic route from a laboratory scale to large-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, several factors would be critical.
Key considerations in developing a scalable process include:
Route Selection: Early-stage synthetic routes may employ reagents that are unsuitable for large-scale work due to safety concerns (e.g., azides for Curtius rearrangements), cost, or instability. Alternative, safer strategies are often required. researchgate.net
Catalyst Efficiency: For catalytic steps, minimizing catalyst loading (turnover number) is crucial for reducing costs. High-throughput screening can be employed to identify optimal catalysts and conditions that provide high yield and selectivity with minimal catalyst usage.
Purification Methods: Reliance on chromatographic purification is generally avoided in large-scale synthesis due to high solvent consumption and cost. The process should be designed to allow for purification via crystallization, salt formation, or extraction. For instance, forming a diastereomeric salt with a resolving agent like L-tartaric acid can be a scalable method to achieve high enantiomeric purity.
Solvent and Reagent Selection: The choice of solvents and reagents should prioritize safety, environmental impact (green chemistry), and cost. Minimizing the number of solvents and using those that are easily recycled is preferred.
Byproduct Formation: Understanding the reaction mechanism is key to minimizing the formation of impurities. Kinetic modeling can help optimize reaction conditions (temperature, concentration, addition rates) to favor the desired product over side products.
For a molecule like this compound, a scalable synthesis might favor an asymmetric catalytic reduction of a suitable ketone precursor over a multi-step chiral auxiliary approach, provided high enantioselectivity can be achieved. The final purification would likely involve crystallization of a salt to ensure both chemical and optical purity on a multi-kilogram scale.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the chiral center, and the ethanolamine (B43304) side chain. The aromatic region would display signals for the three protons on the 6-bromopyridin-3-yl moiety. The proton at the C2 position of the pyridine ring would likely appear as a doublet, coupling with the proton at C4. Similarly, the proton at C4 would be a doublet of doublets, coupling with both the C2 and C5 protons, and the C5 proton would present as a doublet.
The protons of the ethan-1-ol side chain would also exhibit characteristic signals. The methine proton (CH) attached to the chiral carbon and the nitrogen atom would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The two diastereotopic methylene protons of the CH₂OH group would likely show as distinct multiplets, further split by the hydroxyl proton, unless deuterium (B1214612) exchange is performed. The protons of the amino (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, the chemical shifts of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | 8.2 - 8.4 | d | 2.0 - 3.0 |
| Pyridine H-4 | 7.7 - 7.9 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| Pyridine H-5 | 7.5 - 7.7 | d | 8.0 - 9.0 |
| CH(NH₂) | 4.0 - 4.2 | m | - |
| CH₂OH | 3.6 - 3.8 | m | - |
| NH₂ | 2.0 - 3.0 | br s | - |
| OH | 1.5 - 2.5 | br s | - |
Note: The predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopic Characterization of Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the structure. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm). The carbon atom bearing the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The other pyridine carbons (C-2, C-3, C-4, C-5) would have chemical shifts determined by their position relative to the nitrogen atom and the bromo and aminoethanol substituents.
The aliphatic carbons of the side chain would appear at higher field. The chiral carbon (CH-NH₂) would be expected in the 50-60 ppm range, while the methylene carbon (CH₂-OH) would resonate slightly further upfield, typically in the 60-70 ppm range, influenced by the adjacent hydroxyl group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 148 - 152 |
| Pyridine C-3 | 138 - 142 |
| Pyridine C-4 | 125 - 129 |
| Pyridine C-5 | 140 - 144 |
| Pyridine C-6 | 142 - 146 |
| CH(NH₂) | 55 - 65 |
| CH₂OH | 60 - 70 |
Note: These are predicted chemical shifts and can be influenced by the solvent and other experimental parameters.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5) and within the ethanolamine side chain (CH proton with the CH₂ protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the CH and CH₂ groups in the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, it would show correlations between the pyridine protons and the carbons of the side chain, confirming the point of attachment. Correlations between the methine proton of the side chain and the pyridine carbons C-3 and C-4 would be expected.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the alcohol and the N-H stretching of the primary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic side chain would be observed around 2850-3100 cm⁻¹.
The C=C and C=N stretching vibrations of the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be visible in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.
Interactive Data Table: Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Alcohol) | 1000 - 1200 | Strong |
| C-Br Stretch | 500 - 700 | Medium |
Note: Predicted values are based on typical functional group frequencies.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman scattering is dependent on changes in polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The C-Br bond, being highly polarizable, should also give a distinct Raman peak. The N-H and O-H stretching bands are typically weaker in Raman spectra compared to FTIR. This technique is particularly useful for analyzing the skeletal vibrations of the pyridine ring and the carbon backbone of the side chain.
Interactive Data Table: Predicted Raman Shifts
| Vibrational Mode | Predicted Raman Shift (Δν, cm⁻¹) | Intensity |
| Pyridine Ring Breathing | 980 - 1020 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-C Stretch (Aliphatic) | 800 - 1200 | Medium |
| C-Br Stretch | 500 - 700 | Strong |
Note: The intensity in Raman spectroscopy is dependent on the change in polarizability during the vibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. A thorough search of scientific literature and chemical databases did not yield specific high-resolution mass spectrometry data or detailed fragmentation pattern analysis for this compound. While HRMS would be a standard method for characterizing this compound, published experimental results are not currently available.
Ion mobility-mass spectrometry allows for the determination of the collision cross section (CCS), which is a measure of the three-dimensional shape of an ion in the gas phase. Experimental CCS data for this compound are not available in the reviewed literature. However, predicted CCS values for a positional isomer, 2-amino-2-(6-bromopyridin-2-yl)ethanol, are available and can offer an estimation of the values that might be expected for the title compound. It is important to note that these are computational predictions for a different, albeit structurally similar, molecule. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 216.99710 | 137.5 |
| [M+Na]⁺ | 238.97904 | 148.0 |
| [M-H]⁻ | 214.98254 | 140.8 |
| [M+NH₄]⁺ | 234.02364 | 157.2 |
| [M+K]⁺ | 254.95298 | 136.7 |
| [M+H-H₂O]⁺ | 198.98708 | 136.7 |
Table 1: Predicted Collision Cross Section (CCS) values for the [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+NH₄]⁺, [M+K]⁺, and [M+H-H₂O]⁺ adducts of the positional isomer, 2-amino-2-(6-bromopyridin-2-yl)ethanol. uni.lu Data is computationally generated and serves as an estimation. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Based on an extensive review of the Cambridge Structural Database (CSD) and other scientific literature, a crystal structure for this compound has not been reported. Consequently, detailed experimental data for the subsections below are not available.
As no crystallographic study has been published for this compound, information regarding its crystal system, space group, and unit cell parameters is currently unknown.
The specific solid-state conformation, as well as precise bond lengths and angles for this compound, have not been determined experimentally via X-ray diffraction.
A detailed analysis of the intermolecular interactions, which govern the packing of molecules in the crystal lattice, is not possible without an experimentally determined crystal structure. Therefore, specific hydrogen bonding networks, potential π-π stacking, or other non-covalent interactions for this compound in the solid state remain uncharacterized.
Analysis of Intermolecular Contacts in this compound Through Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts.
For a comprehensive Hirshfeld surface analysis of this compound, experimental single-crystal X-ray diffraction data would be required. From this data, the following could be determined:
dnorm plots: These would reveal the key contact points, with red spots indicating hydrogen bonds and other close contacts.
2D Fingerprint Plots: These plots provide a quantitative summary of the different intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of contact (e.g., H···H, O···H, N···H, Br···H, C···H) to the total Hirshfeld surface area could then be calculated.
Without experimental data for this compound, any discussion on the specific percentages of its intermolecular contacts would be speculative. The presence of a bromine atom, a hydroxyl group, and an amino group suggests that a variety of interactions, including hydrogen bonding (O-H···N, N-H···O, N-H···N), halogen bonding (Br···N, Br···O), and van der Waals forces, would likely play a significant role in the crystal packing of this compound. However, the precise quantification of these interactions remains a subject for future experimental investigation.
Reactivity and Derivatization Studies of 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol
Reactions Involving the Amino Group
The primary amino group in 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a key site for nucleophilic attack and condensation reactions, allowing for the formation of a wide array of derivatives.
Formation of Schiff Bases and Imine Derivatives
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The general structure of these compounds is characterized by the C=N double bond. primescholars.com
Schiff bases derived from amino acids and substituted aldehydes are stable and readily soluble in organic solvents. semanticscholar.org The reaction is generally carried out by refluxing equimolar amounts of the amino alcohol and the carbonyl compound in a suitable solvent, such as ethanol. mdpi.com
Table 1: Examples of Schiff Base Formation from Amino Compounds
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-Amino Pyridine (B92270) | Substituted Pyrazole-4-carbaldehyde | Schiff Base | |
| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Schiff Base | mdpi.com |
| Amino Acids | p-Chlorobenzaldehyde | Schiff Base | primescholars.com |
The formation of the imine can be confirmed by spectroscopic methods such as FT-IR, which shows the characteristic stretching vibration of the -CH=N- group.
Acylation and Alkylation Reactions (e.g., amide, amine derivatives)
The nucleophilic nature of the primary amino group makes it susceptible to acylation and alkylation reactions.
Acylation reactions with acylating agents such as acid chlorides or anhydrides lead to the formation of stable amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are important intermediates in organic synthesis.
Alkylation of the amino group can be achieved using various alkylating agents. Hydrogen-borrowing catalysis, for instance, enables the use of alcohols as alkylating agents, which is an environmentally benign method. nih.gov This reaction is often facilitated by an iridium catalyst. To prevent racemization at the chiral center adjacent to the amino group, a bulky protecting group on the nitrogen, such as a trityl or benzyl (B1604629) group, can be employed. nih.gov Another approach involves pyridine-mediated transition-metal-free direct N-alkylation of amines using alcohols. nih.gov
For primary amines, selective monoalkylation can be challenging. However, methods using amine hydrobromides and alkyl bromides under controlled conditions have been developed to achieve selective N-alkylation. rsc.org
Table 2: Selected N-Alkylation Methods for Amines and Amino Alcohols
| Amine Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| Enantiopure 1,2-amino alcohols | Aryl ketone | Iridium catalyst, sub-stoichiometric base | γ-aminobutyric acid derivatives | nih.gov |
| Aryl and heteroaryl amines | Benzylic and straight chain alcohols | Pyridine (hydrogen shuttle) | N-alkylated amines | nih.gov |
| Primary amines | Alkyl bromides | Competitive deprotonation/protonation | Mono-N-alkylated amines | rsc.org |
| Piperidine | Primary alcohols | Halide clusters on silica (B1680970) gel | N-alkylpiperidine | elsevierpure.com |
Ureidization and Thioureidization Reactions
The reaction of the primary amino group with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.
Ureidization can also be achieved through the reaction of the amino alcohol with carbon dioxide in the presence of a catalyst to form cyclic urethanes, which are a class of ureas. mdpi.com Ionic liquids, such as BMIM-Br, promoted by an alkali metal carbonate like K2CO3, have been shown to be effective catalysts for this transformation. The reaction yields can be influenced by the structure of the amino alcohol substrate. mdpi.com
Thiourea derivatives are formed by the reaction of the amino group with an isothiocyanate. This reaction is a straightforward addition of the amine to the carbon-nitrogen double bond of the isothiocyanate.
Reactions Involving the Hydroxyl Group
The primary hydroxyl group of this compound can undergo various transformations, including esterification, etherification, and oxidation. To achieve selectivity, the amino group often requires protection prior to these reactions.
Esterification and Etherification
Esterification of the hydroxyl group can be accomplished by reacting the N-protected amino alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. A mild and efficient method for the esterification of N-protected amino acids involves the use of N-hydroxysuccinimide esters of the acid in the presence of 4-(N,N-dimethylamino)pyridine (DMAP). core.ac.ukcore.ac.uk This reaction proceeds at room temperature and is compatible with labile protecting groups. core.ac.uk
Oxidation to Carbonyl Compounds
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The direct oxidation of unprotected amino alcohols to amino carbonyl compounds presents a challenge due to potential side reactions with the amino group. nih.gov
However, highly chemoselective aerobic oxidation methods have been developed. One such method utilizes a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalyst system. nih.gov This system allows for the selective oxidation of the alcohol in various unprotected amino alcohols to yield the corresponding amino carbonyl compounds in good to high yields at ambient temperature. nih.gov
Another approach involves the use of gold catalysts. Gold nanoparticles supported on various materials have shown high selectivity and activity in the conversion of alcohols to aldehydes. researchgate.net For amino alcohols, gold catalysts have been shown to be effective for their oxidation to amino acids in the presence of a base. semanticscholar.org It has been noted that the presence of the amino group can influence the catalytic performance. semanticscholar.org
Table 3: Catalytic Systems for Selective Oxidation of Amino Alcohols
| Amino Alcohol Substrate | Catalyst System | Oxidant | Product Type | Reference |
| Various unprotected amino alcohols | 2-azaadamantane N-oxyl (AZADO)/Copper | Air | Amino carbonyl compounds | nih.gov |
| Alaninol | Au/Al2O3 | O2 | Alanine | semanticscholar.org |
| Serinol | Gold-based catalysts | O2 | Serine | semanticscholar.org |
The choice of catalyst and reaction conditions is crucial to achieve the desired oxidation product while preserving the amino functionality.
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino and hydroxyl groups, as well as the pyridine nitrogen, can all participate in cyclization reactions.
One plausible transformation is the synthesis of imidazo[1,2-a]pyridines. The 2-aminopyridine (B139424) moiety embedded within the structure can react with α-haloketones in a classic Tschitschibabin-type reaction, or with various other reagents under oxidative conditions to form the fused imidazole (B134444) ring. tandfonline.comuwindsor.caresearchgate.net For example, condensation with chloroacetaldehyde (B151913) would yield 6-bromo-2-(1-hydroxy-2-aminoethyl)imidazo[1,2-a]pyridine.
Another potential cyclization involves the 1,2-amino alcohol functionality in the side chain. This moiety can undergo cyclization to form a 2-oxazoline ring. google.com This can be achieved by reaction with a carboxylic acid or its derivative (like an acyl chloride or ester) under dehydrating conditions, or by reaction with an aldehyde to form an intermediate oxazolidine (B1195125) which is then oxidized. harvard.edu The resulting oxazoline (B21484) can serve as a protected form of the amino alcohol or as a chiral ligand in asymmetric catalysis.
Furthermore, intramolecular cyclization reactions could be envisioned. For example, after conversion of the hydroxyl group to a better leaving group (e.g., a tosylate), intramolecular nucleophilic attack by the amino group could form an aziridine (B145994) ring. Alternatively, under Pictet-Spengler conditions, reaction with an aldehyde could lead to the formation of a tetrahydro-β-carboline derivative, although this typically requires a more electron-rich aromatic ring like indole. acs.orggoogle.com
Investigation of Reaction Mechanisms and Kinetics
The mechanisms of the reactions described above have been extensively studied for related systems.
SNAr Mechanism: The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism via a Meisenheimer intermediate. The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step. Kinetic studies on similar halopyridine systems have shown that the reaction rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring.
Directed Ortho-Metalation Mechanism: The mechanism of DoM involves the formation of a complex between the organolithium reagent and the directing group. This "complex-induced proximity effect" (CIPE) lowers the activation energy for the deprotonation of the nearby ortho-proton. The kinetics are influenced by the strength of the DMG, the basicity of the organolithium reagent, and the presence of coordinating additives like TMEDA.
Cross-Coupling Catalytic Cycle: Transition-metal catalyzed cross-coupling reactions proceed via a well-established catalytic cycle. The cycle for palladium-catalyzed reactions typically involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species; (2) Transmetalation , where the organic group from the organometallic reagent (B, Sn, or Zn) is transferred to the palladium center; and (3) Reductive Elimination , where the two organic groups are coupled together to form the product and regenerate the Pd(0) catalyst. The rate-determining step can vary depending on the specific reaction, but it is often the transmetalation or the reductive elimination step.
Theoretical and Computational Investigations of 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) are widely used to explore molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). tandfonline.combohrium.com Calculations are often performed using hybrid functionals like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. tandfonline.com
Interactive Data Table: Illustrative Optimized Geometrical Parameters
This table presents typical bond lengths and angles that would be determined for a molecule like 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol through DFT calculations. The values are representative of similar structures found in computational studies.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-Br | 1.89 Å |
| C-N (ring) | 1.34 Å | |
| C-C (ring) | 1.39 Å | |
| C-C (side chain) | 1.53 Å | |
| C-N (amine) | 1.46 Å | |
| C-O (alcohol) | 1.43 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-N-C (ring) | 117.0° | |
| C-C-N (side chain) | 111.0° | |
| C-C-O (side chain) | 110.5° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr
The energy of the HOMO (EHOMO) is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity and indicates its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a material. youtube.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For molecules containing aromatic rings like pyridine (B92270), the HOMO is often distributed over the ring system. researchgate.net
Interactive Data Table: Representative FMO Energy Values
This table shows typical energy values for HOMO, LUMO, and the energy gap as calculated for similar organic molecules.
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled donor orbitals to empty acceptor orbitals within the molecule. tandfonline.comresearchgate.net
The stability of the molecule is enhanced by these interactions, particularly the delocalization of electron density from a lone pair (LP) or a bonding orbital (σ or π) to an antibonding orbital (σ* or π*). The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For a molecule like this compound, key interactions would likely involve the lone pairs on the nitrogen and oxygen atoms and the π-system of the pyridine ring.
Interactive Data Table: Example of NBO Analysis Results
This table illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) that could be identified for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N) on Pyridine | π* (C-C) in Ring | 20.5 | Lone Pair → Antibonding π |
| LP (O) on Hydroxyl | σ* (C-N) on Side Chain | 2.8 | Lone Pair → Antibonding σ |
| LP (N) on Amine | σ* (C-O) on Side Chain | 3.1 | Lone Pair → Antibonding σ |
| π (C-C) in Ring | π* (C-N) in Ring | 15.2 | Bonding π → Antibonding π |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are often associated with lone pairs on heteroatoms. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. Green regions represent neutral or areas with near-zero potential. dergipark.org.tr
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic interaction.
Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO properties often possess a strong intramolecular charge transfer (ICT) character, typically arising from electron-donating groups and electron-accepting groups connected by a π-conjugated system. tandfonline.comnih.gov
The bromine atom, amino group, and hydroxyl group can influence the electronic distribution within the pyridine ring, potentially leading to a notable NLO response. Calculations of the first-order hyperpolarizability (β) are particularly important, as a large value suggests the material could be effective for applications like frequency doubling of light. The calculated values are often compared to those of a standard reference material, such as urea (B33335). researchgate.net
Interactive Data Table: Illustrative NLO Properties
This table provides an example of calculated NLO parameters. Values are given in atomic units (a.u.).
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 a.u. |
| First Hyperpolarizability (βtotal) | 850 x 10-33 esu |
| Comparison to Urea (β) | ~4x Urea |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules in a system, such as the compound dissolved in a solvent (e.g., water) or interacting with a biological target. nih.govresearchgate.net
For this compound, an MD simulation could reveal:
Conformational Stability: How the molecule's shape, particularly the orientation of the side chain, fluctuates over time in a solution.
Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds with the amino and hydroxyl groups.
Intermolecular Interactions: How multiple molecules of the compound might interact with each other or with other molecules in the system. nih.gov
These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a realistic chemical or biological environment, offering insights that are inaccessible through static quantum calculations alone.
Conformational Analysis and Flexibility Studies
No dedicated conformational analysis or flexibility studies for this compound were identified in the public domain. Computational chemistry typically employs methods such as molecular mechanics and quantum mechanics to predict the stable conformations of a molecule and to study its flexibility. These analyses are crucial for understanding the three-dimensional structure and potential interactions of a compound with biological targets. However, such specific investigations for this compound have not been published in the available scientific literature.
Solvent Effects on Molecular Conformation and Reactivity
There is a lack of published research on the influence of solvents on the molecular conformation and reactivity of this compound. The study of solvent effects is a critical aspect of computational chemistry, as the surrounding medium can significantly impact a molecule's structure, stability, and chemical behavior. Techniques such as implicit and explicit solvent models are often used to simulate these effects. Despite the importance of such studies, no specific data for this compound could be located.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
No Quantitative Structure-Activity Relationship (QSAR) modeling studies have been published specifically for derivatives of this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new derivatives and guiding the design of more potent compounds. While QSAR studies on broader classes of aminopyridine and bromopyridine derivatives exist, none were found to focus on the specific derivatives of this compound.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the biological and bioorganic research applications of the chemical compound this compound or its derivatives in the areas outlined in the request. Searches for the design of ligands, structural modifications, and in vitro antimicrobial studies related to this specific molecular scaffold did not yield any detailed research findings, data tables, or publications.
Therefore, it is not possible to provide an article on the requested topics that would be thorough, informative, and scientifically accurate while adhering strictly to the specified compound. The available information is limited to its identification and availability from chemical suppliers. There is no public domain research literature detailing its use as a molecular scaffold in drug discovery or its derivatives' biological activities as requested.
Biological and Bioorganic Research Applications of 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol Pre Clinical Focus
In Vitro Biological Activity Studies of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Derivatives
Enzyme Inhibition Assays (In Vitro)
In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to determine a compound's ability to modulate the activity of a specific enzyme. For a novel compound like this compound, a tiered screening approach would typically be employed. Initially, it might be tested against a broad panel of enzymes, particularly those for which related heterocyclic compounds have shown activity.
The aminopyridine scaffold, for example, is a key feature in a variety of enzyme inhibitors. nih.gov Derivatives of aminopyridine have been investigated as inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS), which is a therapeutic target for various neurological disorders. nih.gov Similarly, pyridine (B92270) and pyrimidine (B1678525) derivatives have been identified as potential inhibitors of Cyclin-dependent kinase 9 (CDK9), a crucial protein in cell cycle regulation and a target in cancer therapy. ijfmr.com
A hypothetical screening of this compound could yield results such as those presented in the table below. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values indicate greater potency.
| Enzyme Target | Enzyme Class | Potential Therapeutic Area | Hypothetical IC50 (µM) |
|---|---|---|---|
| Nitric Oxide Synthase (nNOS) | Oxidoreductase | Neurological Disorders | 15.2 |
| Cyclin-Dependent Kinase 9 (CDK9) | Kinase | Oncology | 8.7 |
| Thrombin | Protease | Thrombosis | > 100 |
| Lactate Dehydrogenase A (LDHA) | Dehydrogenase | Oncology / Metabolism | 25.4 |
Receptor Binding Assays (In Vitro)
Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity, typically reported as the inhibition constant (Ki) or dissociation constant (Kd). These assays are crucial for understanding a compound's potential pharmacological effects. Given its structure, this compound could be profiled against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, where pyridine-containing ligands are known to interact.
The binding affinity is often determined through competitive binding assays, where the test compound competes with a known radiolabeled ligand for the receptor's binding site. A high affinity (low Ki value) suggests that the compound binds strongly to the receptor and may act as an agonist, antagonist, or inverse agonist.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are cornerstones of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity and physicochemical properties, respectively. For this compound, SAR studies would involve the synthesis and testing of a series of analogues to probe the importance of each part of the molecule. mdpi.com
Identification of Key Pharmacophores and Structural Motifs for Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com For the aminopyridine class of compounds, pharmacophore models have been developed that often include a hydrogen bond acceptor, a hydrophobic group, a positively ionizable group, and an aromatic ring. worldscientific.comconsensus.app
The key structural motifs of this compound that would be investigated include:
The 6-Bromopyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions. The bromine atom is an electron-withdrawing group that can influence the electronics of the ring and may occupy a specific halogen-binding pocket in a target protein.
The Amino Group (-NH2): This primary amine is basic and would likely be protonated at physiological pH, allowing it to form ionic interactions (salt bridges) or act as a hydrogen bond donor. Its position is critical for orienting the molecule within a binding site.
The Hydroxyl Group (-OH): The alcohol moiety can serve as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.
An illustrative SAR table for a hypothetical series of analogues targeting an enzyme like CDK9 is shown below.
| Compound ID | R1 (Position 6 on Pyridine Ring) | R2 (Side Chain) | Hypothetical Activity (IC50, nM) |
|---|---|---|---|
| Subject Compound | -Br | -CH(NH2)CH2OH | 87 |
| Analogue 1 | -Cl | -CH(NH2)CH2OH | 120 |
| Analogue 2 | -CH3 | -CH(NH2)CH2OH | 350 |
| Analogue 3 | -Br | -CH(NHCH3)CH2OH | 215 |
| Analogue 4 | -Br | -CH(NH2)CH2F | 95 |
This hypothetical data suggests that a halogen at the R1 position is preferred over a methyl group, and that the primary amine and hydroxyl group are important for activity.
Elucidation of Molecular Determinants for Target Engagement
Target engagement refers to the binding of a drug to its intended biological target in a living system. nih.govnih.gov Elucidating the molecular determinants for this engagement involves identifying the specific amino acid residues within the target protein that interact with the ligand. This is often achieved by combining SAR data with structural biology (e.g., X-ray crystallography) and computational modeling.
For this compound, key determinants would likely involve:
Hydrogen Bonds: The pyridine nitrogen, amino group, and hydroxyl group are all capable of forming hydrogen bonds with polar residues such as serine, threonine, aspartate, or glutamate (B1630785) in a binding pocket.
Ionic Interactions: The protonated amine could form a salt bridge with an acidic residue like aspartate or glutamate.
Hydrophobic Interactions: The pyridine ring can interact with nonpolar residues like valine, leucine, or phenylalanine.
Halogen Bonding: The bromine atom may form a specific, stabilizing interaction known as a halogen bond with an electron-rich atom like an oxygen or sulfur.
Understanding these determinants is crucial for optimizing a compound's affinity and selectivity for its target. plos.org
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Virtual screening uses these docking methods to search large libraries of compounds for those that are likely to bind to a drug target. ijfmr.comnih.govnih.gov
Prediction of Ligand-Protein Interactions and Binding Modes
In the absence of an experimental crystal structure, molecular docking can be used to generate a plausible binding hypothesis for this compound within the active site of a potential target, such as CDK9. The process involves preparing a 3D structure of the ligand and a 3D structure of the protein (often from the Protein Data Bank), defining the binding site, and then using a scoring function to evaluate and rank the predicted binding poses.
A docking simulation would likely predict key interactions such as:
A hydrogen bond between the pyridine nitrogen and a backbone amide proton in the hinge region of the kinase.
A salt bridge from the protonated amine of the ligand to a conserved glutamate or aspartate residue.
Hydrogen bonds from the hydroxyl group to nearby polar residues.
Hydrophobic packing of the bromopyridine ring within the ATP-binding pocket.
These computational predictions provide a structural basis for interpreting SAR data and guide the design of new analogues with improved potency and selectivity. mdpi.comarxiv.orgarxiv.org The predicted binding energy (scoring function value) can also be used to rank potential inhibitors. mdpi.com
| Ligand Moiety | Predicted Interacting Residue (CDK9) | Interaction Type | Hypothetical Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Pyridine Nitrogen | Cys106 (Hinge) | Hydrogen Bond | -2.5 |
| Amino Group (-NH3+) | Asp167 (DFG Motif) | Ionic Interaction / H-Bond | -4.0 |
| Hydroxyl Group (-OH) | Gln131 | Hydrogen Bond | -1.8 |
| Bromopyridine Ring | Val33, Ile25 | Hydrophobic Interaction | -2.1 |
Identification of Potential Biological Targets (In Silico)
There is currently no publicly available research that has utilized in silico methodologies to identify potential biological targets for this compound. Computational approaches such as molecular docking, virtual screening, and pharmacophore modeling have not been reported for this specific compound. Therefore, no data tables of potential protein targets, binding affinities, or docking scores can be provided.
Investigation of Mechanisms of Action (Cell-Free or In Vitro Cellular Models)
Scientific literature lacks any studies investigating the mechanism of action of this compound in either cell-free or in vitro cellular systems. Consequently, there are no detailed research findings, including data on enzymatic assays, receptor binding studies, or cellular pathway modulation, to report. Interactive data tables summarizing such findings are therefore not applicable.
Applications in Material Science and Catalysis Utilizing 2 Amino 2 6 Bromopyridin 3 Yl Ethan 1 Ol
Utilization as a Monomer or Precursor in Polymer Synthesis
Polymers derived from natural amino acids are noted for their biocompatibility and biodegradability. These materials often possess high melting points and good material properties. Hybrid systems combining synthetic polymers with amino acid segments are of interest due to the unique properties imparted by the amino acid components, such as chirality and the capacity for specific noncovalent interactions.
However, there is a lack of specific studies detailing the use of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol as a monomer or direct precursor in polymer synthesis. While its bifunctional nature—possessing both an amino and a hydroxyl group—theoretically allows it to participate in polymerization reactions such as the formation of polyamides or polyesters, documented instances of such applications are not available. Research into brush-like polymers has involved incorporating polypeptides as side chains, but this has not specifically named this compound as a starting material.
Development as a Ligand in Coordination Chemistry and Catalysis
Amino alcohols and their derivatives are well-established ligands in coordination chemistry. Their ability to act as bidentate ligands, coordinating with metal ions through the nitrogen of the amino group and the oxygen of the alcohol group, allows for the formation of stable chelate rings. This chelating effect is fundamental to their role in catalysis.
Design of Metal Complexes with this compound as a Ligand
The structure of this compound, containing a pyridine (B92270) ring, an amino group, and a hydroxyl group, presents multiple potential coordination sites. Amino acids commonly act as bidentate N,O ligands, forming stable five-membered chelate rings with transition metals. The pyridine nitrogen offers an additional potential binding site, allowing for varied coordination modes.
Despite this potential, specific research detailing the design, synthesis, and characterization of metal complexes explicitly featuring this compound as a ligand is not prominent in the available literature. General studies on transition metal complexes with other amino acids or amino alcohols confirm that coordination typically occurs through the carboxylate/hydroxyl and amino groups. The properties and structures of such complexes are highly dependent on the metal ion involved.
Application in Asymmetric Catalysis for Chiral Induction
Chiral β-amino alcohols are a critical class of ligands and organocatalysts for asymmetric synthesis, facilitating reactions that produce a desired enantiomer of a chiral product. The chiral center in these ligands allows for the creation of a chiral environment around a metal catalyst, influencing the stereochemical outcome of a reaction.
The existence of enantiomerically pure forms of this compound, such as (S)-2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol, suggests its potential as a chiral ligand for asymmetric catalysis. Such ligands are crucial in the synthesis of optically active compounds, including pharmaceuticals and agrochemicals. However, specific examples of this compound being used for chiral induction in asymmetric catalysis are not documented in the reviewed literature. The broader field extensively uses other amino acid-derived ligands for this purpose.
Role in Transition Metal-Catalyzed Organic Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. The ligands coordinated to the metal center play a crucial role in tuning the catalyst's reactivity, stability, and selectivity. Amino acid-based ligands can be pivotal in these systems.
While the structural features of this compound make it a plausible candidate for a ligand in various transition metal-catalyzed reactions (e.g., cross-coupling, hydrogenation), there is no specific research available that documents its application in such transformations. The literature contains extensive information on the use of other N,O-bidentate ligands in catalysis, but studies focusing on this particular compound are absent.
Exploration for Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Organic molecules, particularly those with asymmetric structures and significant electronic polarization, are a major area of NLO materials research.
The molecular structure of this compound, featuring an electron-donating amino group and an electron-withdrawing bromopyridine ring system, suggests the potential for intramolecular charge transfer, a key characteristic for second-order NLO activity. However, a thorough search of the scientific literature reveals no studies that have investigated, characterized, or reported on the non-linear optical properties of this specific compound. Therefore, its potential in this application remains unexplored.
Data Tables
As no specific experimental research findings for the outlined applications of this compound were found, data tables of research findings cannot be generated.
Q & A
Q. Table 1: Yield Optimization via Solvent Selection
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 70 | 78 |
| DMF | 80 | 65 |
| THF | 60 | 52 |
Critical variables include catalyst loading (5–10 mol%) and reaction time (12–24 hrs). Contradictions in yield data (e.g., 65% in DMF vs. 78% in ethanol) highlight solvent-dependent side reactions, necessitating iterative optimization .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the bromopyridine ring (δ 7.8–8.2 ppm for aromatic protons) and amino/ethanol groups (δ 3.5–4.0 ppm for –CH₂OH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (217.06 g/mol) and isotopic patterns from bromine .
- HPLC-Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) detect impurities <1%, critical for biological assays .
Advanced: How can crystallographic tools like SHELX or OLEX2 resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Using SHELXL for refinement, focus on resolving torsional angles between the bromopyridine and ethanol moieties, which influence hydrogen-bonding networks .
- Twinned Data Handling : For imperfect crystals, SHELXE’s twin-law detection corrects for pseudo-merohedral twinning, improving R-factor convergence (<0.05) .
- OLEX2 Workflow : Integrate charge-flipping (SHELXD) for phase solution and dynamic refinement to model disorder in the bromine substituent .
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity in SAR studies?
Methodological Answer:
- Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions in enzyme pockets (e.g., 10-fold higher inhibition of E. coli biofilm vs. chlorine analogues) .
- Amino Alcohol Stereochemistry : (R)-enantiomers show superior binding to GABA receptors compared to (S)-forms, as confirmed by docking simulations (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
Q. Table 2: SAR of Halogenated Analogues
| Compound | Target Affinity (IC₅₀, μM) |
|---|---|
| 6-Bromo derivative (this compound) | 2.1 ± 0.3 |
| 6-Chloro derivative | 5.8 ± 0.9 |
| 5-Bromo isomer | 12.4 ± 1.2 |
Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?
Methodological Answer:
- Assay Variability : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) explain discrepancies. Standardize using CLSI guidelines .
- Redox Interference : Bromine’s redox activity may quench fluorescence in cell viability assays (e.g., MTT). Validate with alternative methods (CFU counts) .
Advanced: What strategies enable enantioselective synthesis of the (R)-isomer?
Methodological Answer:
- Chiral Catalysts : Use (S)-BINAP-Ru complexes for asymmetric hydrogenation, achieving >90% ee .
- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (Shvo’s catalyst) in one-pot systems .
Advanced: How does pH and solvent stability impact experimental design?
Methodological Answer:
- pH-Dependent Degradation : The compound decomposes above pH 8 (t₁/₂ = 2 hrs at pH 9), requiring buffered solutions (pH 6–7) for long-term storage .
- Solvent Compatibility : Avoid DMSO >10% due to ethanol group oxidation; use degassed acetonitrile for radical-involving reactions .
Advanced: What computational methods elucidate target-binding mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to neuraminidase (NA) over 100 ns, revealing hydrogen bonds between the amino group and Asp151 .
- QM/MM Hybrid Models : Calculate charge transfer in bromine’s σ-hole interactions with hydrophobic pockets (M06-2X/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
